molecular formula C18H20O4 B12522026 3-Ethoxy-4-(3-phenoxypropoxy)benzaldehyde CAS No. 656810-28-5

3-Ethoxy-4-(3-phenoxypropoxy)benzaldehyde

Cat. No.: B12522026
CAS No.: 656810-28-5
M. Wt: 300.3 g/mol
InChI Key: RITJMGXONMVJBO-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(3-phenoxypropoxy)benzaldehyde is a chemical compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an ethoxy group, a phenoxypropoxy group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(3-phenoxypropoxy)benzaldehyde typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(3-phenoxypropoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy and phenoxypropoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 3-Ethoxy-4-(3-phenoxypropoxy)benzoic acid.

    Reduction: 3-Ethoxy-4-(3-phenoxypropoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-4-(3-phenoxypropoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(3-phenoxypropoxy)benzaldehyde is not well-documented. as an aldehyde, it can participate in various biochemical reactions, including Schiff base formation with amines and nucleophilic addition reactions. These interactions can affect molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a phenoxypropoxy group.

    3-Ethoxy-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a phenoxypropoxy group.

Properties

CAS No.

656810-28-5

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

3-ethoxy-4-(3-phenoxypropoxy)benzaldehyde

InChI

InChI=1S/C18H20O4/c1-2-20-18-13-15(14-19)9-10-17(18)22-12-6-11-21-16-7-4-3-5-8-16/h3-5,7-10,13-14H,2,6,11-12H2,1H3

InChI Key

RITJMGXONMVJBO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCCOC2=CC=CC=C2

Origin of Product

United States

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